Cyclotetracontane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
297-54-1 |
|---|---|
Molecular Formula |
C40H80 |
Molecular Weight |
561.1 g/mol |
IUPAC Name |
cyclotetracontane |
InChI |
InChI=1S/C40H80/c1-2-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-3-1/h1-40H2 |
InChI Key |
AKOZSKYOLYZEAW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC1 |
Origin of Product |
United States |
Advanced Synthetic Strategies for Cyclotetracontane and Ultra Large Macrocycles
Principles of Macrocyclization in High-Dilution Regimes
The foundational strategy for synthesizing medium (8- to 11-membered) and large (12-membered and larger) rings is the application of the high-dilution principle. rsc.org This principle is designed to kinetically favor the desired intramolecular cyclization over the undesired intermolecular polymerization. apeiron-synthesis.comnih.gov The success of any macrocyclization reaction depends on a delicate balance between kinetic and thermodynamic factors. nih.gov
The core of the principle lies in the differing kinetic rate laws for the two competing processes. The intramolecular ring-closing reaction is a first-order process, as its rate depends on the concentration of a single precursor molecule. In contrast, the intermolecular polymerization is a second-order process, with a rate dependent on the concentration of two precursor molecules.
Rate (Intramolecular) ∝ [Precursor]
Rate (Intermolecular) ∝ [Precursor]²
By significantly reducing the concentration of the linear precursor, the rate of the second-order polymerization reaction is decreased to a much greater extent than the rate of the first-order cyclization reaction. rsc.org This effectively suppresses the formation of polymers and allows the intramolecular pathway to dominate. apeiron-synthesis.com In practice, high-dilution conditions are achieved not necessarily by using enormous volumes of solvent, but more commonly by the slow, controlled addition of the precursor to the reaction vessel, often using syringe pumps. apeiron-synthesis.com This technique ensures that the concentration of the reactant remains extremely low (typically 10⁻³ M or less) throughout the reaction, as the precursor is consumed more rapidly than it is added. rsc.orgapeiron-synthesis.com
The efficiency of a macrocyclization can be quantified by a parameter known as the effective molarity (EM), defined as the ratio of the intramolecular and intermolecular rate constants (k_intra_/k_inter_). nih.gov A high EM value indicates a greater tendency for the precursor to cyclize. Factors that influence the EM include not only concentration but also the inherent conformational properties of the precursor chain. Precursors containing rigid structural elements, such as double or triple bonds, may have an increased probability of cyclization due to a reduction in the number of non-productive conformations. rsc.orgresearchgate.net
Table 1: Effect of Concentration on Macrocyclization Outcome This interactive table illustrates the kinetic principle behind high-dilution techniques.
| Concentration | Relative Rate of Intramolecular Cyclization (First Order) | Relative Rate of Intermolecular Polymerization (Second Order) | Predominant Product |
|---|---|---|---|
| High | High | Very High | Linear Polymers |
| Low (High-Dilution) | Low | Very Low | Macrocycle |
Template-Directed Synthesis Approaches for Enhanced Cyclization Efficiency
While high-dilution is a powerful kinetic tool, its effectiveness can be dramatically enhanced by strategies that pre-organize the linear precursor into a conformation amenable to cyclization. Template-directed synthesis utilizes an auxiliary molecular entity—the template—to organize the precursor atoms in a specific spatial arrangement before the key bond-forming step. rsc.orgresearchgate.net This pre-organization significantly reduces the entropic cost of cyclization, thereby increasing the yield and selectivity for the desired macrocycle. The template can be removed after the reaction and, in some cases, reused. rsc.org
In covalent template-directed synthesis, the linear precursor is temporarily attached to a rigid template molecule through cleavable covalent bonds. rsc.org This approach forces the precursor into a U-shape, bringing its reactive termini into close proximity. The general strategy follows an "attach-ZIP-cleave" pathway: the precursor is attached to the template, the ring-closing reaction (the "ZIP" step) is performed, and finally, the template is cleaved to release the free macrocycle. rsc.org
Ester linkages are commonly used for this purpose due to their robustness and the variety of conditions under which they can be cleaved (e.g., hydrolysis). rsc.orgresearchgate.net For instance, building blocks bearing terminal alkyne groups have been attached via ester bonds to a central trimesic acid template. rsc.org The subsequent intramolecular oxidative coupling of the alkynes (a Glaser coupling reaction) yields a large macrocycle, which is then liberated by hydrolyzing the ester bonds to the template. rsc.org Other reversible covalent linkages, such as boronate esters, ketals, and hydrazones, have also been successfully employed in this strategy. rsc.orgdrughunter.com
Metal ions can serve as effective templates by coordinating to donor atoms (such as nitrogen, oxygen, or sulfur) within the linear precursor. apeiron-synthesis.comwikipedia.org This coordination organizes the precursor around the central metal ion, directing the steric course of the reaction to favor cyclization. apeiron-synthesis.com This "metal template effect" can operate through two primary mechanisms:
Kinetic Template Effect: The metal ion acts as an organizing center, holding the reactive groups of the precursor(s) in the proper geometry for an intramolecular reaction to occur. wikipedia.org This pre-organization facilitates the ring-closing step, leading preferentially to cyclic products over polymers. apeiron-synthesis.com
A classic example is the synthesis of tetraaza macrocycles, where a metal ion like Ni(II) directs the condensation of diamines and dicarbonyl compounds to form the cyclic product in high yield, whereas the reaction often fails or produces low yields in the absence of the metal template. apeiron-synthesis.comchemistry-online.com The size of the metal cation is crucial, as the compatibility between the ion's radius and the cavity size of the target macrocycle contributes significantly to the effectiveness of the templating process. apeiron-synthesis.com This allows for the selective synthesis of different-sized macrocycles by choosing a metal ion of the appropriate size. wikipedia.org
Contemporary Macrocyclization Methodologies
Building upon the foundational principles of high dilution and templating, several powerful chemical reactions have become mainstays for the synthesis of ultra-large macrocycles. These methods are valued for their reliability, functional group tolerance, and ability to form large ring structures that are otherwise difficult to access.
The oxidative coupling of terminal alkynes is a classic and effective method for synthesizing macrocycles that contain a rigid 1,3-diyne (butadiyne) unit. The most prominent variations are the Glaser, Eglinton, and Hay couplings. wikipedia.orgorganic-chemistry.org
Glaser Coupling: This is the original method, first reported in 1869, involving the coupling of a terminal alkyne in the presence of a copper(I) salt, such as CuCl, a base (like ammonia), and an oxidant (typically air or oxygen). wikipedia.orgrsc.org
Eglinton Coupling: This modification uses a stoichiometric amount of a copper(II) salt, such as cupric acetate, in a solvent like pyridine, which also acts as the base. wikipedia.orgrsc.org This avoids the need to handle potentially unstable copper(I) acetylide intermediates directly. rsc.org
Hay Coupling: This catalytic variant utilizes a soluble complex of copper(I) chloride with a ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA). wikipedia.orgorganic-chemistry.org Oxygen is used to continuously re-oxidize the catalytic Cu(I) to Cu(II) in the reaction cycle, making it a more efficient process. organic-chemistry.org
These methods are particularly well-suited for intramolecular cyclization of a precursor containing two terminal alkyne groups. Under high-dilution conditions, this approach can generate large, shape-persistent macrocycles in good yields. rsc.orgrsc.org The resulting diyne unit provides conformational rigidity, which can be beneficial for pre-organizing the molecule for cyclization and for defining the final structure of the macrocycle.
Ring-Closing Metathesis (RCM) has emerged as one of the most powerful and versatile methods for the synthesis of macrocycles, especially for rings that are 12-membered or larger. apeiron-synthesis.comresearchgate.net The reaction involves the intramolecular coupling of a linear precursor that has two terminal alkene groups. wikipedia.org This process is catalyzed by well-defined transition metal carbene complexes, most notably the ruthenium-based Grubbs catalysts (First, Second, and Third Generation) and Hoveyda-Grubbs catalysts. wikipedia.orgwikipedia.org
The reaction proceeds through a metallacyclobutane intermediate, ultimately forming a new carbon-carbon double bond to close the ring and releasing a small, volatile byproduct, typically ethylene gas. wikipedia.org The release of ethylene provides a strong thermodynamic driving force that helps to push the reaction to completion. drughunter.com
Key advantages of RCM for the synthesis of ultra-large macrocycles include:
Exceptional Functional Group Tolerance: Grubbs-type catalysts are compatible with a wide array of functional groups, including esters, amides, alcohols, and ethers, which minimizes the need for protecting group strategies in complex syntheses. apeiron-synthesis.comresearchgate.netcaltech.edu
Versatility in Ring Size: RCM has been successfully used to synthesize an extensive range of ring sizes, from common 5- to 7-membered rings up to very large 45- and even 90-membered macrocycles. wikipedia.org
Mild Reaction Conditions: The reactions are typically run under mild conditions, which preserves sensitive functional groups within the molecule. apeiron-synthesis.com
RCM is a key step in the total synthesis of numerous complex natural products and has found widespread use in drug discovery for creating libraries of macrocyclic compounds. nih.govdrughunter.comresearchgate.net Subsequent hydrogenation of the alkene bond formed during RCM provides a straightforward route to saturated macrocycles like cyclotetracontane.
Table 2: Comparison of Modern Macrocyclization Methodologies This interactive table summarizes and compares two key contemporary strategies for synthesizing large macrocycles.
| Feature | Oxidative Dimerization of Alkynes (e.g., Eglinton/Hay) | Ring-Closing Metathesis (RCM) |
|---|---|---|
| Precursor | Linear di-alkyne | Linear di-alkene |
| Key Reagents/Catalyst | Copper (I) or (II) salts (e.g., Cu(OAc)₂, CuCl/TMEDA) | Ruthenium-carbene complexes (e.g., Grubbs, Hoveyda-Grubbs catalysts) |
| Bond Formed in Product | 1,3-Diyne (C≡C−C≡C) | Alkene (C=C) |
| Byproduct | Varies (e.g., water, reduced copper species) | Ethylene (gas) |
| Key Advantages | Creates rigid, shape-persistent structures. Well-established methodology. | Exceptional functional group tolerance. Wide range of accessible ring sizes. High efficiency due to gaseous byproduct. |
| Typical Application | Synthesis of conjugated macrocycles, porphyrin analogs, and molecular cages. | Total synthesis of complex natural products (macrolides, cyclic peptides), drug discovery. |
Supramolecular Chemistry Applications Involving Ultra Large Cycloalkanes
Macrocycles as Fundamental Building Blocks in Supramolecular Architecture
Ultra-large cycloalkanes like cyclotetracontane serve as foundational building blocks for supramolecular structures, primarily through their self-assembly in the solid state. The construction of these architectures is governed by a network of weak, non-covalent interactions. tum.de In the absence of strong directional forces like hydrogen bonds or electrostatic interactions, the assembly of purely aliphatic macrocycles is directed by cumulative van der Waals forces. wikipedia.org
Table 1: Key Non-Covalent Interactions in Supramolecular Assembly
| Interaction Type | Description | Relevance to Cycloalkanes |
|---|---|---|
| Van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules, arising from temporary fluctuations in electron density. | The primary driving force for the self-assembly and crystal packing of this compound and other non-polar cycloalkanes. |
| Hydrophobic Effect | The tendency of non-polar molecules to aggregate in aqueous solution to exclude water molecules. | While this compound is not water-soluble, this principle governs its interactions in the presence of polar species, favoring self-association. |
| Host-Guest Interactions | The encapsulation of a smaller "guest" molecule within a larger "host" molecule. | The central cavity of this compound can theoretically accommodate guest molecules, driven by van der Waals forces. wikipedia.org |
Host-Guest Interactions in Large Cyclic Hydrocarbons
Host-guest chemistry involves the complexation of a "host" molecule with a "guest" molecule or ion, held together by non-covalent forces. wikipedia.org Macrocycles like cyclodextrins and calixarenes are classic examples of hosts, featuring well-defined cavities and functional groups that facilitate specific binding events. oatext.comnih.gov
Ultra-large cycloalkanes such as this compound present a unique case. They possess a large, hydrophobic internal cavity, which theoretically allows them to act as hosts for appropriately sized guest molecules. The binding in such a system would be an example of an "inclusion compound," driven purely by van der Waals forces and the entropic advantage of releasing solvent molecules from the host's cavity. wikipedia.org
However, the application of simple cycloalkanes as hosts is less common than that of functionalized macrocycles. This is due to two main factors:
Lack of Specificity: The interactions are non-directional and weak, leading to lower binding affinities and less selectivity for specific guests compared to hosts that can engage in hydrogen bonding or π-π stacking.
Conformational Flexibility: Large cycloalkane rings are highly flexible and can collapse into themselves, making the energetic cost of creating and maintaining a well-defined cavity for a guest potentially unfavorable. frontiersin.org
Despite these challenges, the principle remains a potential application, particularly in non-polar environments where weak dispersion forces can be dominant.
Table 2: Comparison of Host Characteristics
| Feature | This compound (Hypothetical Host) | β-Cyclodextrin (Established Host) |
|---|---|---|
| Cavity Nature | Highly non-polar, flexible | Non-polar interior, hydrophilic exterior |
| Primary Driving Force | Van der Waals forces | Hydrophobic effect, van der Waals forces |
| Solubility | Insoluble in water | Soluble in water |
| Structural Rigidity | Low (flexible ring) | High (rigid, truncated cone structure) |
| Binding Selectivity | Low | High (dependent on guest size, shape, and polarity) |
Assembly of Functional Molecular Units Using Macrocyclic Scaffolds
One of the most significant applications of ultra-large cycloalkanes in supramolecular chemistry is their use as the macrocyclic component in mechanically interlocked molecules (MIMs), such as rotaxanes. wikipedia.orgnih.gov A bohrium.comrotaxane consists of a linear "axle" molecule threaded through a macrocyclic "ring," with bulky "stopper" groups at the ends of the axle preventing the ring from dethreading. wikipedia.org
In this architecture, the this compound ring acts as a rigid scaffold that encircles the axle. This mechanical bond, rather than a covalent one, creates a unique chemical entity with distinct properties. nih.gov The ring can:
Isolate a portion of the axle: The macrocycle can shield a specific part of the threaded molecule from the surrounding environment.
Modify electronic properties: The proximity of the aliphatic ring can influence the photophysical or electrochemical behavior of the axle.
Control molecular motion: In "molecular shuttles," the ring can be induced to move between different recognition sites along the axle, forming the basis of a molecular machine.
The synthesis of rotaxanes with very large rings is challenging, as the stability of the interlocked structure depends on the stoppers being sufficiently large to prevent the flexible ring from slipping off. nih.gov
Templating Effects in Supramolecular Systems
The macrocyclic ring of a cycloalkane can exert a powerful templating effect, directing the assembly of other molecules into a specific, pre-organized architecture. This is most evident in the formation of pseudorotaxanes and rotaxanes. thieme-connect.com
In this context, the cycloalkane's cavity acts as a template for the threading of a linear guest molecule. The formation of the initial host-guest complex, a pseudorotaxane, is an equilibrium process. This threaded assembly can then be converted into a permanent rotaxane by attaching bulky stoppers to the ends of the guest molecule. Without the templating effect of the ring, the statistical probability of forming such an interlocked structure would be exceedingly low.
Furthermore, these interlocked building blocks can be used to template the formation of even larger, more complex supramolecular structures. For example, a bohrium.comrotaxane designed with recognition sites on its exterior can self-assemble with other identical rotaxanes. This process can lead to the formation of cyclic hetero researchgate.netpseudorotaxanes, where the assembly of the larger structure is templated by the non-covalent interactions between the individual interlocked units. nih.govnih.gov This demonstrates a hierarchical templating effect, where the initial macrocycle templates the formation of a rotaxane, which in turn templates the assembly of a larger supramolecular dimer.
Materials Science Innovations Utilizing Ultra Large Cycloalkane Architectures
Design of Novel Polymeric Materials with Unique Topologies
The incorporation of ultra-large cycloalkane architectures, including cyclotetracontane, into polymer chains allows for the creation of materials with unconventional topologies, leading to unique material properties. wikipedia.org One of the most intriguing examples of such materials is poly[n]catenanes, which are polymers consisting of mechanically interlocked rings. rsc.orgwikipedia.org This chain-like structure, reminiscent of a metal chain, is fundamentally different from traditional polymers where monomers are connected by covalent bonds. wikipedia.org
The synthesis of high-molecular-weight poly[n]catenanes has been a significant challenge in polymer chemistry. osti.gov A successful strategy involves the use of metallosupramolecular polymers as templates. In this approach, macrocyclic compounds and linear "thread" molecules are self-assembled in the presence of metal ions to form a linear polymer-like chain. Subsequent ring-closing of the thread components followed by removal of the metal ions yields a mixture of linear, branched, and cyclic poly[n]catenanes. osti.govresearchgate.net This method has been shown to produce poly[n]catenanes in high yields. osti.gov
The resulting poly[n]catenanes possess a high concentration of topological bonds, which imparts them with unique conformational freedom. rsc.orgosti.gov The interlocked nature of the macrocycles allows for a high degree of reciprocal motion, including rotational and elongational movements of the rings, even if the macrocycles themselves are rigid. wikipedia.org This inherent flexibility at the molecular level can translate into novel macroscopic properties.
Research in this area has led to the synthesis of a variety of polycatenane architectures, and studies are ongoing to establish clear structure-property relationships for these fascinating materials. rsc.org The use of ultra-large cycloalkanes like this compound as the macrocyclic component in these structures is a promising area of exploration for creating even more complex and functional polymeric materials.
Exploration of Enhanced Mechanical and Physical Properties through Macrocyclic Structures
The unique topology of polymers incorporating macrocyclic structures, such as those based on large cycloalkanes, can lead to significant enhancements in their mechanical and physical properties. frontiersin.org The mechanical interlocking of rings in polycatenanes, for instance, provides a degree of conformational freedom and mobility to the polymer components that can result in unique property profiles.
One notable effect of incorporating macrocycles into polymer structures is the alteration of the material's thermal properties. For example, in studies of poly[n]catenanes synthesized via a metallosupramolecular approach, an increased glass transition temperature (Tg) was observed upon metallation with zinc ions. osti.gov This increase in Tg suggests a restriction of the conformational motions of the interlocked rings, leading to a more rigid material at higher temperatures.
Furthermore, the ability of the interlocked rings to slide and rotate relative to one another can provide mechanisms for stress dissipation that are not available in conventional polymers. researchgate.netrsc.org This can lead to materials with enhanced toughness and stretchability. researchgate.net For example, in polyrotaxane-based gels, where cyclic molecules are threaded onto a polymer chain, the mobility of the rings acts as a movable crosslink, which can redistribute applied stress and enhance the material's mechanical properties. researchgate.netresearchgate.netmdpi.com
The table below summarizes some of the potential effects of incorporating large macrocyclic structures into polymers on their mechanical and physical properties.
| Property | Effect of Macrocyclic Integration | Underlying Mechanism |
|---|---|---|
| Glass Transition Temperature (Tg) | Can be increased, for example, by metallation of polycatenanes. | Restriction of conformational motion of interlocked rings. |
| Toughness and Stretchability | Enhanced due to stress dissipation mechanisms. | Sliding and rotation of interlocked or threaded rings. |
| Stress Relaxation | Can exhibit unique stress relaxation behaviors. | Dynamics of chain sliding through cross-links formed by macrocycles. |
The study of how the size and chemical nature of the macrocycle, such as in the case of this compound, influence these properties is an active area of research. rsc.org
Integration of Macrocycles in Responsive Soft Materials (e.g., Supramolecular Gels)
Supramolecular gels are a class of soft materials formed through the self-assembly of low-molecular-weight gelators via non-covalent interactions. nih.gov The integration of macrocycles, including large cycloalkanes, into these gels can impart stimuli-responsive properties, making them "smart" materials that can respond to external triggers such as temperature, pH, light, or the presence of specific chemical species. nih.govbohrium.comnih.gov
Macrocycles can play several roles in the formation and function of supramolecular gels:
Scaffolding: They can provide a rigid framework for the construction of well-defined gelator molecules. nih.govbohrium.com
Gel Formation: Host-guest interactions involving the macrocycle's cavity can be integral to the formation of the gel's fibrous network. nih.govbohrium.com
Functional Groups: Macrocycles can be appended to gelator molecules as functional units that provide a binding site for external stimuli, thereby controlling the gel-sol transition. nih.govbohrium.com
For example, supramolecular hydrogels have been developed based on the formation of polypseudorotaxanes between cyclodextrins and polymers. rsc.org These materials can exhibit thixotropic behavior (shear-thinning) and can be designed to respond to various stimuli. The unique host-guest chemistry of macrocycles is key to this responsiveness. nih.govbohrium.com
The large, hydrophobic cavity of an ultra-large cycloalkane like this compound could potentially be utilized to recognize and bind large guest molecules, leading to the development of highly selective responsive systems. The incorporation of such macrocycles into supramolecular gels could lead to materials with novel applications in areas like drug delivery, sensing, and self-healing materials. bohrium.com
Bioinspired Catalysis and Enzyme Mimicry via Macrocyclic Frameworks
The unique structural characteristics of macrocyclic compounds, particularly their well-defined cavities, make them ideal building blocks for the design of bioinspired catalysts and enzyme mimics. frontiersin.orgbohrium.comnih.gov Enzymes achieve their remarkable catalytic efficiency and selectivity in part through their ability to bind substrates in a specific orientation within a defined active site. bohrium.com Macrocycles can mimic this function by providing a cavity that acts as a substrate-binding site. frontiersin.orgbohrium.com
The design of catalysts based on macrocyclic frameworks is a burgeoning field of research. frontiersin.orgbohrium.com These synthetic catalysts can range from single macrocyclic molecules to more complex supramolecular systems and even extended materials like metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) that incorporate macrocyclic building blocks. bohrium.com
For instance, porphyrins, a class of tetrapyrrolic macrocycles, are known to coordinate with a wide range of metals and can be functionalized to create catalysts for various reactions. beilstein-journals.org Similarly, other macrocyclic scaffolds like cyclodextrins and calixarenes have been extensively studied for their potential in supramolecular organocatalysis. beilstein-journals.orgresearchgate.net These macrocycles possess internal cavities that can act as binding sites and can be functionalized with catalytic groups. beilstein-journals.org
The development of these bioinspired catalysts often involves the following principles:
Molecular Recognition: The macrocyclic cavity selectively binds the substrate. frontiersin.orgbohrium.com
Catalytic Groups: Functional groups are positioned near the binding site to facilitate the chemical transformation. frontiersin.org
Microenvironment Control: The macrocycle can create a specific microenvironment around the bound substrate, similar to the active site of an enzyme, which can enhance the reaction rate. frontiersin.org
While synthetic macrocycle-based catalysts currently exhibit lower catalytic activity compared to natural enzymes, they offer a versatile platform for the development of advanced catalytic systems with potential applications in both academic research and industry. bohrium.com The large and modifiable framework of ultra-large cycloalkanes like this compound could be functionalized with catalytic groups to create novel enzyme mimics capable of accommodating and transforming large substrates.
Natural Occurrence and Isolation Research of Cyclotetracontane
Phytochemical Investigations Leading to Isolation from Plant Sources (e.g., Cyanotis vaga)
Phytochemical studies on plants of the Cyanotis genus, including Cyanotis vaga, have primarily focused on the isolation and characterization of a class of compounds known as phytoecdysteroids. These are naturally occurring steroids that play a role in the molting and metamorphosis of arthropods and are of interest for their potential anabolic and adaptogenic properties in other organisms nih.gov. Chromatographic methods are central to these investigations for the separation and purification of various constituents nih.gov.
While comprehensive phytochemical analyses of Cyanotis vaga have identified compounds such as ajugasterone C-20, 22-acetonide, 20-hydroxyecdysone-20, 22-acetonide, 22-oxo-ajugasterone C, and 22-oxo-20-hydroxyecdysone, along with common plant sterols like beta-sitosterol (B1209924) and daucosterol, the presence of Cyclotetracontane has not been specifically reported in the existing literature nih.gov.
The search for large cycloalkanes in plants is a challenging endeavor due to their likely low concentrations and the complexity of plant extracts. The epicuticular waxes of plants are a known source of long-chain n-alkanes, which are hydrocarbons with a linear structure copernicus.org. These compounds are often used as biomarkers in paleoenvironmental studies copernicus.org. However, the biosynthesis and occurrence of very large macrocyclic alkanes in plants are less understood. The potential for a plant like Cyanotis vaga to produce this compound would necessitate a dedicated and highly sensitive analytical approach, as such a compound could be a minor component of the plant's complex chemical profile.
Methodologies for Isolation and Characterization of Natural Macrocycles
The isolation and characterization of natural macrocycles, including hypothetical compounds like this compound from plant sources, follow a systematic and multi-step approach. These methodologies are designed to handle the complexity of natural extracts and the specific physicochemical properties of large, nonpolar molecules.
Isolation Methodologies:
The initial step in isolating macrocyclic compounds from plant material involves extraction with a suitable solvent. Given the nonpolar nature of cycloalkanes, solvents such as hexane, chloroform, or dichloromethane (B109758) would be effective for this purpose. Soxhlet extraction is a common and efficient method for the exhaustive extraction of lipids and other nonpolar constituents from solid plant materials nih.gov.
Following extraction, the crude extract is subjected to a series of chromatographic techniques to separate the complex mixture into its individual components. A typical workflow would include:
Column Chromatography: This is often the first step in the purification process. The crude extract is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel or alumina. A solvent or a gradient of solvents (mobile phase) is then passed through the column to elute the compounds at different rates based on their polarity and affinity for the stationary phase. For a nonpolar compound like this compound, a nonpolar mobile phase would be used.
Thin-Layer Chromatography (TLC): TLC is a valuable tool for monitoring the separation process in column chromatography and for assessing the purity of the isolated fractions.
High-Performance Liquid Chromatography (HPLC): For final purification, HPLC is often employed. This technique offers high resolution and is capable of separating complex mixtures into highly pure compounds. For a nonpolar macrocycle, a reversed-phase HPLC system with a nonpolar stationary phase and a polar mobile phase would be appropriate.
Characterization Methodologies:
Once a pure compound is isolated, its structure must be elucidated. A combination of spectroscopic and spectrometric techniques is used for this purpose:
Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and molecular formula of the compound. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used. For large molecules, soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are often necessary.
Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the absence of functional groups, which would be expected for a saturated hydrocarbon like this compound. The spectrum would primarily show C-H stretching and bending vibrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
